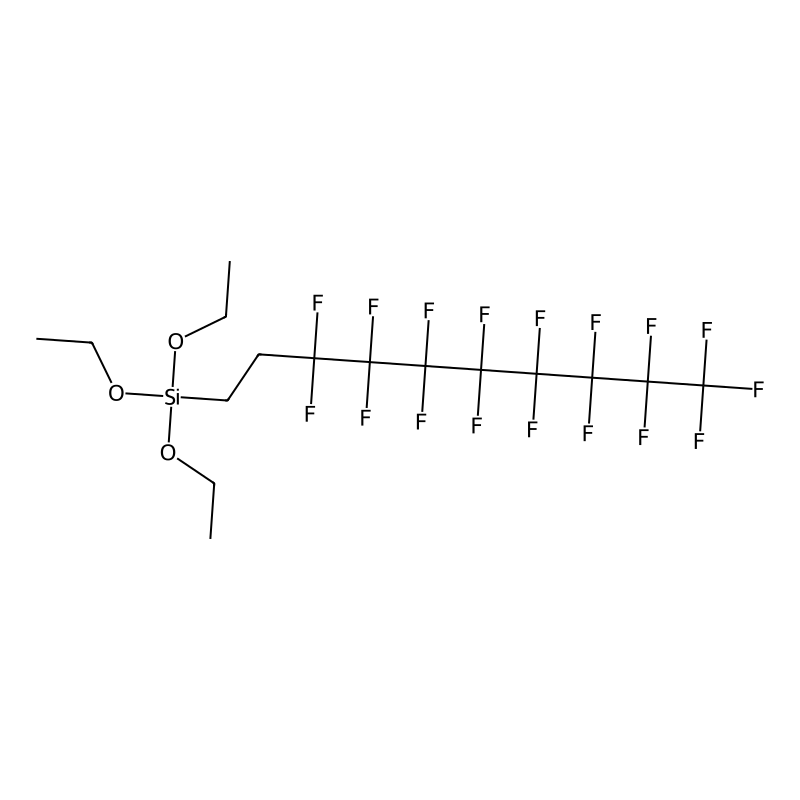

1H,1H,2H,2H-Perfluorodecyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification:

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (sometimes referred to as triethoxy(1H,1H,2H,2H-perfluorodecyl)silane) is a silane coupling agent used in scientific research for surface modification. Its perfluorinated tail grants the modified surface unique properties like hydrophobicity (water repellency) and oleophobicity (oil repellency) []. These properties are desirable in various applications, including:

- Microfluidics: Modifying microfluidic channels with 1H,1H,2H,2H-Perfluorodecyltriethoxysilane can improve repellent properties for specific liquids, enabling better control over fluid flow [].

- Biosensors: Surface modification with this silane can reduce non-specific protein adsorption, improving the sensitivity and specificity of biosensors [].

- Microarrays: Silane-modified surfaces can improve the attachment of specific biomolecules to microarrays, enhancing their effectiveness in various biological assays [].

Material Science:

H,1H,2H,2H-Perfluorodecyltriethoxysilane is also employed in material science research for:

- Creating superhydrophobic surfaces: This silane can be used to create surfaces with extreme water repellency, with contact angles exceeding 150° []. Such surfaces have potential applications in self-cleaning materials, anti-fouling coatings, and microfluidics.

- Modifying polymer properties: By incorporating 1H,1H,2H,2H-Perfluorodecyltriethoxysilane into polymer matrices, researchers can tailor their hydrophobicity, chemical resistance, and surface energy. This allows for the development of new materials with specific functionalities.

Other Research Applications:

Beyond the aforementioned areas, 1H,1H,2H,2H-Perfluorodecyltriethoxysilane finds applications in various other scientific research fields, including:

- Biomedical research: This silane can be used to modify surfaces for cell culture studies and drug delivery applications.

- Electronics: Silane modification can improve the electrical properties of certain materials used in electronic devices.

1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a fluorinated silane compound with the molecular formula and a molecular weight of approximately 610.38 g/mol. This compound is recognized for its unique properties, particularly its excellent hydrophobicity, which allows it to repel water effectively and resist staining. Its low surface energy makes it particularly useful in applications requiring anti-fingerprint coatings and non-stick surfaces . Additionally, it exhibits exceptional thermal stability, chemical resistance, and weatherability, making it suitable for various industrial applications.

The primary mechanism of action of PFDTES is through its ability to form a hydrophobic layer on various surfaces. This layer repels water and other liquids, making the surface water-resistant, stain-resistant, and easier to clean []. Additionally, the low surface energy of the perfluorinated chain can reduce friction and adhesion on the treated surface.

- Hydrolysis: When exposed to moisture, the ethoxy groups can hydrolyze to form silanol groups, leading to cross-linking with other silanol-containing materials.

- Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial in creating durable coatings and films.

These reactions are essential for its functionality in surface modification and coating applications .

The synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane typically involves the reaction of perfluorooctylethylene with triethoxysilane. The process can be summarized as follows:

- Combine perfluorooctylethylene with triethoxysilane under controlled conditions.

- Remove volatile byproducts through distillation under reduced pressure.

- Purify the resulting product to achieve a purity level of about 99%, with yields reaching up to 97.3% .

1H,1H,2H,2H-Perfluorodecyltriethoxysilane has a broad range of applications across various industries:

- Surface Coatings: Used for anti-fingerprint coatings on glass products like mobile phone screens and camera lenses.

- Adhesives and Sealants: Enhances adhesion properties for coatings applied to both organic and inorganic surfaces.

- Waterproofing Agents: Utilized in construction materials such as foamed concrete to improve waterproofness and thermal insulation.

- Medical Devices: Functionalizes nanosized medical devices to render them hydrophobic .

Interaction studies involving 1H,1H,2H,2H-Perfluorodecyltriethoxysilane often focus on its bonding capabilities with various substrates. It has shown effective bonding with poly(tetrafluoroethylene) films and silicon wafers. These interactions are crucial in developing advanced coatings that require strong adhesion while maintaining hydrophobic characteristics .

Several compounds share similarities with 1H,1H,2H,2H-Perfluorodecyltriethoxysilane due to their fluorinated structures or silane functionalities. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Shorter carbon chain; lower molecular weight | |

| Trichloro(1H,1H,2H-perfluorooctyl)silane | Chlorinated silane; potential for different surface interactions | |

| Perfluoroalkyltriethoxysilanes | Varies | General class; varying chain lengths and functional groups |

Uniqueness

The uniqueness of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane lies in its longer carbon chain compared to similar compounds like perfluorooctyl derivatives. This results in enhanced hydrophobic properties and improved performance in anti-fingerprint applications. Its ability to bond effectively with diverse substrates also sets it apart from other fluorinated silanes .

Molecular Composition and Formula

C16H19F17O3Si Structure and Functional Groups

1H,1H,2H,2H-Perfluorodecyltriethoxysilane is an organosilicon compound with the molecular formula C16H19F17O3Si and a molecular weight of 610.38 g/mol [1] [2]. The compound represents a fluoroalkylsilane coupling agent characterized by a distinctive molecular architecture comprising multiple functional regions that confer unique surface modification properties [3] [2].

The molecular structure consists of a central silicon atom that serves as the primary bonding center, surrounded by three ethoxy groups (-OCH2CH3) and one perfluorinated alkyl chain [1] [2]. The silicon center exhibits tetrahedral coordination geometry, which is typical for organosilicon compounds in this class [4]. The three ethoxy groups provide hydrolyzable functionality essential for surface coupling reactions, while the perfluorinated chain imparts the characteristic low surface energy properties [3] [2].

The alkyl spacer region contains a two-carbon hydrocarbon segment (-CH2CH2-) that bridges the silicon center to the perfluorinated portion of the molecule [1] [2]. This hydrocarbon spacer is critical for maintaining molecular flexibility while providing a transition zone between the reactive silicon moiety and the fluorinated tail [2]. The perfluorinated segment consists of an eight-carbon chain with the structure CF2CF2CF2CF2CF2CF2CF2CF3, containing seventeen fluorine atoms in total [1] [2].

| Component | Description | Formula Contribution |

|---|---|---|

| Silicon Center | Central silicon atom bonded to three ethoxy groups and one alkyl chain | Si |

| Ethoxy Groups | Three -OCH2CH3 groups providing hydrolyzable functionality | 3 × OCH2CH3 |

| Alkyl Spacer | Two-carbon (-CH2CH2-) hydrocarbon spacer linking silicon to fluorinated chain | CH2CH2 |

| Perfluorinated Chain | Eight-carbon perfluorinated segment (CF2)7CF3 | CF2CF2CF2CF2CF2CF2CF2 |

| Terminal CF3 Group | Trifluoromethyl end group providing terminal perfluorination | CF3 |

Perfluorinated Chain Configuration

The perfluorinated chain in 1H,1H,2H,2H-perfluorodecyltriethoxysilane exhibits a rigid, rod-like molecular conformation that is characteristic of perfluoroalkyl segments [5]. The carbon-fluorine bonds possess exceptional strength with bond energies of 484 kJ mol⁻¹, significantly higher than carbon-hydrogen bonds [5]. This high bond strength, combined with the electronegativity of fluorine atoms (4.0), creates a molecular structure where the carbon skeleton is densely surrounded by a fluorine sheath [5].

The perfluorinated chain adopts a helical conformation with specific twisting characteristics that differentiate it from normal hydrocarbon chains [6]. Research has demonstrated that perfluoroalkyl chains exhibit twisted conformations with different twisting rates depending on temperature and molecular environment [6]. The fluorine atoms create steric repulsion that forces the chain into a more extended and rigid configuration compared to conventional alkyl chains [7].

The molecular aggregation behavior of the perfluorinated segment shows unique packing characteristics due to fluorophobic interactions [7]. Crystallographic studies have revealed that perfluoroalkyl chains tend to segregate from hydrocarbon portions and other molecular components, leading to phase separation at the molecular level [7] [8]. This segregation behavior is driven by the weak intermolecular interactions between fluorinated segments and the preferential self-association of perfluorinated chains [7].

Physical Properties

Appearance and Physical State

1H,1H,2H,2H-Perfluorodecyltriethoxysilane appears as a colorless to light yellow transparent liquid at room temperature [2] [9]. The compound maintains its liquid state under standard ambient conditions, with its physical appearance remaining stable when stored under appropriate conditions [9]. The material exhibits high optical clarity, making it suitable for applications requiring transparent coatings [2].

The compound demonstrates moisture sensitivity, reacting slowly with water vapor in the atmosphere [2] [9]. This hygroscopic behavior necessitates storage under inert gas atmospheres, typically nitrogen or argon, to prevent unwanted hydrolysis reactions [2] [9]. The recommended storage temperature range is 2-8°C to maintain long-term stability and prevent degradation [2] [9].

| Property | Value | Source Citation |

|---|---|---|

| Appearance | Colorless liquid | [2] [9] |

| Color | Colorless to light yellow | [2] |

| Physical State | Liquid | [9] |

| Storage Temperature (°C) | 2-8 (under inert gas) | [2] [9] |

| Moisture Sensitivity | Reacts slowly with moisture/water | [2] [9] |

Thermodynamic Properties

The thermodynamic properties of 1H,1H,2H,2H-perfluorodecyltriethoxysilane reflect the influence of both the fluorinated chain and the silane functional groups on the overall molecular behavior [2] [9] [10]. The compound exhibits a density of 1.389 g/mL at 25°C, which is significantly higher than that of conventional hydrocarbon compounds due to the presence of fluorine atoms [2] [9]. The specific gravity is reported as 1.41, confirming the increased density imparted by the perfluorinated segment [2] [9].

The boiling point range of 209-230°C demonstrates the thermal stability of the compound while reflecting the molecular weight and intermolecular forces present in the system [2] [9]. Comparative studies with related fluoroalkylsilanes show that thermal properties are strongly influenced by the length and degree of fluorination of the alkyl chain [11] [12]. The flash point exceeds 230°F (110°C), indicating relatively low volatility and good thermal stability for handling purposes [2] [9].

Vapor pressure measurements reveal a value of 0.00187 mmHg at 25°C, indicating low volatility at ambient temperatures [2]. This low vapor pressure is consistent with the high molecular weight and strong intermolecular interactions characteristic of perfluorinated compounds [13]. The refractive index of 1.342 falls within the typical range for fluorinated organic compounds and reflects the unique optical properties imparted by the perfluorinated chain [2] [9].

The compound demonstrates miscibility with ethanol and tetrahydrofuran, indicating compatibility with common organic solvents while maintaining limited solubility in water due to the fluorophobic nature of the perfluorinated chain [2] [9]. Thermal stability studies on related perfluoroalkylsilanes indicate that conformational order is maintained up to approximately 423 K, with partial retention of structure up to 603 K [14].

| Property | Value | Reference Compounds | Citation |

|---|---|---|---|

| Density at 25°C (g/mL) | 1.389 | Similar compounds: 1.33-1.54 | [2] [9] [11] [12] |

| Boiling Point Range (°C) | 209-230 | Related compounds: 95-247°C | [2] [9] [11] [12] |

| Vapor Pressure at 25°C (mmHg) | 0.00187 | Related compounds: 0.007-7910 Pa | [2] [11] |

| Flash Point (°C) | >110 | Similar compounds: 65-97°C | [2] [9] [11] [12] |

| Refractive Index | 1.342 | Related compounds: 1.33-1.35 | [2] [9] [11] [12] |

Chemical Reactivity

Hydrolysis Behavior

The hydrolysis behavior of 1H,1H,2H,2H-perfluorodecyltriethoxysilane is governed by the reactivity of the three ethoxy groups attached to the silicon center [15] [16]. The hydrolysis process involves the nucleophilic attack of water molecules on the silicon-oxygen bonds of the ethoxy groups, resulting in the formation of silanol groups and the release of ethanol [15] [16]. This reaction follows the general mechanism common to organotriethoxysilanes, where each ethoxy group can undergo sequential hydrolysis [15].

Research on organotriethoxysilanes has demonstrated that the hydrolysis kinetics follow an exponential decay pattern, with the concentration of the original precursor decreasing systematically as water molecules replace ethoxy groups [15]. The reaction rate is influenced by several factors including pH, temperature, and the presence of catalysts [16]. Both weakly acidic and weakly alkaline conditions can promote hydrolysis, with the optimal pH range typically falling between 3.5 and 6.5 for most silane coupling agents [16].

The hydrolysis mechanism proceeds through intermediate species where one, two, or three ethoxy groups have been replaced by hydroxyl groups [15]. Studies using silicon-29 nuclear magnetic resonance spectroscopy have shown that the reaction follows a sequential pathway, with distinct intermediate products observable during the hydrolysis process [15]. The electronic environment around the silicon center, influenced by the perfluorinated alkyl chain, affects the reactivity of the ethoxy groups through inductive effects [15].

The presence of the perfluorinated chain in 1H,1H,2H,2H-perfluorodecyltriethoxysilane introduces unique considerations for hydrolysis behavior compared to conventional alkylsilanes [17]. Theoretical studies on fluorosilanes have indicated that fluorine substitution can significantly alter the thermodynamics of hydrolysis reactions [17]. The high electronegativity of fluorine atoms creates electron-withdrawing effects that can influence the reactivity of the silicon center [17].

Condensation Reaction Mechanisms

The condensation reactions of 1H,1H,2H,2H-perfluorodecyltriethoxysilane occur primarily between hydrolyzed silanol groups, leading to the formation of siloxane bonds [18] [19]. The condensation process typically follows the initial hydrolysis step and involves the elimination of water molecules as silanol groups react to form Si-O-Si linkages [18] [19]. This process is fundamental to the cross-linking behavior and network formation capabilities of fluoroalkylsilane coupling agents [19].

Research on the condensation kinetics of triethoxysilane systems has revealed that the reaction proceeds through multiple pathways depending on the specific molecular environment and reaction conditions [18]. The condensation can occur between different hydrolyzed species, including reactions between fully hydrolyzed molecules and partially hydrolyzed intermediates [18]. The molecular weight of the resulting condensation products depends on factors such as concentration, temperature, and the presence of catalytic species [18].

Studies using gel permeation chromatography have demonstrated that fluoroalkyltrimethoxysilane compounds undergo polycondensation reactions that result in the formation of oligomeric species with varying molecular weights [19]. The condensation process begins when the most hydrolyzed species reaches a critical concentration, typically around 0.30 M, at which point the original precursor molecules have been substantially consumed [15]. The reaction kinetics follow patterns characteristic of sequential reactions, with intermediate products showing concentration profiles typical of consecutive reaction systems [15].

The influence of the perfluorinated chain on condensation behavior has been investigated through studies of molecular architecture effects [20]. The presence of fluorinated segments can affect the hydrogen bonding networks that form during condensation, potentially altering the kinetics and thermodynamics of siloxane bond formation [20]. Computational studies have indicated that the electronic effects of fluorine substitution can influence the stability and reactivity of silanol intermediates [20].

Siloxane Bond Formation

Siloxane bond formation in 1H,1H,2H,2H-perfluorodecyltriethoxysilane systems represents the final step in the surface modification process, where condensed silanol groups create stable Si-O-Si linkages [21] [22]. The formation of these bonds is crucial for establishing durable surface coatings and providing long-term stability of the modified surface [22]. Research has demonstrated that siloxane bond formation can occur through both hydrolytic and non-hydrolytic pathways, depending on the reaction conditions and the presence of catalytic species [21].

The mechanism of siloxane bond formation involves the nucleophilic attack of one silanol group on another, with the elimination of water as a leaving group [20]. This process is thermodynamically favorable under most conditions, with the resulting siloxane bonds exhibiting high thermal and chemical stability [20]. Studies on the kinetics of siloxane formation have shown that the reaction rate is influenced by factors including temperature, pH, and the concentration of reactive silanol species [22].

Theoretical investigations using quantum mechanical methods have provided insights into the electronic factors governing siloxane bond formation [20]. The calculations indicate that the strength and stability of Si-O-Si bonds are influenced by the electronic environment around the silicon centers, which can be affected by substituent groups such as the perfluorinated alkyl chain [20]. The bond order of siloxane linkages typically ranges from 1.15 to 1.22, depending on the molecular environment and the degree of electron donation from adjacent groups [20].

Research on controlled cross-linking of silyl-functionalized systems has demonstrated that siloxane bond formation can be catalyzed by various species, including Lewis acids and fluoride ions [21]. The use of boron trifluoride catalysts has been shown to promote non-hydrolytic siloxane bond formation, providing an alternative pathway that avoids water-based chemistry [21]. This approach is particularly relevant for fluorinated systems where water sensitivity may be a concern [21].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant